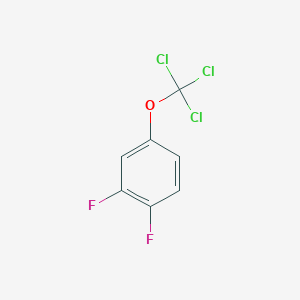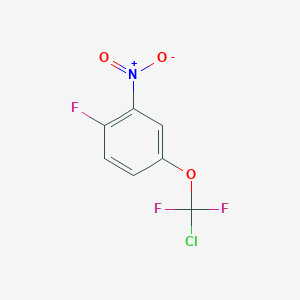
4-(二氟氯甲氧基)-1-氟-2-硝基苯
描述
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene is an organic compound with the molecular formula C7H3ClF3NO3 It is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring
科学研究应用
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene typically involves the nitration of 4-[Chloro(difluoro)methoxy]-1-fluoro-benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures, typically between -10°C to 30°C . The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the chloro(difluoro)methoxy group.
Industrial Production Methods
In an industrial setting, the production of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
化学反应分析
Types of Reactions
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)methoxy group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Reduction: 4-[Chloro(difluoro)methoxy]-1-fluoro-2-amino-benzene.
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
作用机制
The mechanism of action of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro(difluoro)methoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[Chloro(difluoro)methoxy]-1-fluoro-benzene: Lacks the nitro group, making it less reactive in redox reactions.
4-[Chloro(difluoro)methoxy]-1-nitro-benzene: Lacks the fluoro group, affecting its electronic properties.
4-[Chloro(difluoro)methoxy]-benzene: Lacks both the fluoro and nitro groups, significantly altering its reactivity and applications.
Uniqueness
4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (chloro(difluoro)methoxy) groups allows for a wide range of chemical transformations and interactions with biological targets.
属性
IUPAC Name |
4-[chloro(difluoro)methoxy]-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-5(9)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVSORZTGIROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


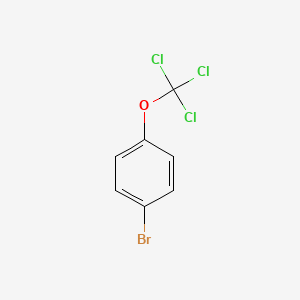

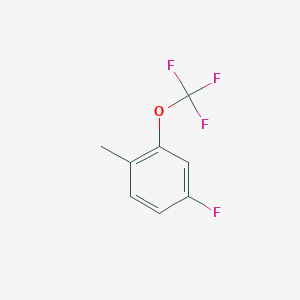
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
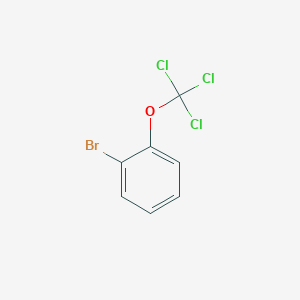
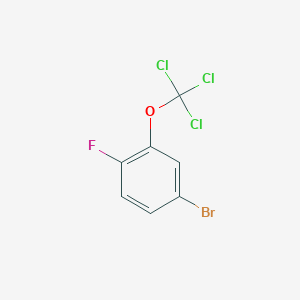
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
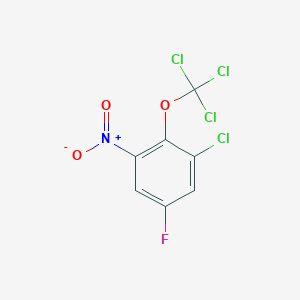
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
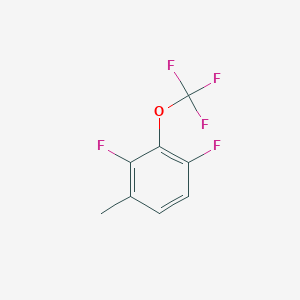

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene](/img/structure/B1402176.png)
